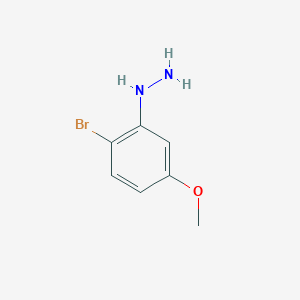

![molecular formula C7H14ClNO2 B2809435 [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride CAS No. 2402789-36-8](/img/structure/B2809435.png)

[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

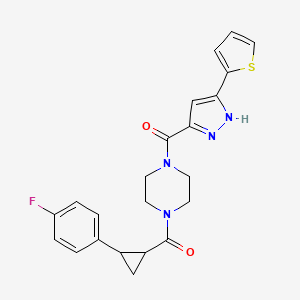

The compound [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride is a chemical with the CAS No.: 2402789-36-8 . It has a molecular weight of 179.64 . The Inchi Code for this compound is 1S/C7H13NO2.ClH/c9-5-7-4-8-3-6 (7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 .

Molecular Structure Analysis

The Inchi Code for this compound provides some insight into its molecular structure: 1S/C7H13NO2.ClH/c9-5-7-4-8-3-6 (7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 . This indicates that the compound contains a hexahydrofuro[2,3-c]pyrrol ring system.Applications De Recherche Scientifique

Novel Synthesis Approaches

Research has focused on developing new synthesis methods for complex heterocyclic compounds. For instance, Mitsumoto and Nitta (2004) explored novel synthesis routes for 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating innovative approaches to creating aromatic molecules with potential applications in materials science and pharmaceuticals Mitsumoto & Nitta, 2004.

Cyclization Reactions and Derivatives

Cyclization reactions are pivotal in the synthesis of heterocyclic compounds. Bellur, Görls, and Langer (2005) reported on the synthesis of 2-alkylidenepyrrolidines, pyrroles, and indoles, highlighting the versatility of these reactions in producing a variety of compounds from simple precursors Bellur, Görls, & Langer, 2005.

Antioxidant Properties

The exploration of antioxidant properties in heterocyclic compounds is another area of interest. Bingul et al. (2018) synthesized hydroxymethyl-pyrrolocarbazoles and investigated their photophysical and antioxidant activities, demonstrating the potential of these compounds in developing new antioxidant agents Bingul et al., 2018.

Catalytic Reactions and Functionalized Molecules

Catalytic reactions offer efficient pathways to functionalized molecules. Matouš et al. (2020) described the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the rapid construction of multisubstituted tetrahydropyridines and their fused derivatives. This study showcases the potential of catalytic methods in synthesizing complex molecules with diverse functional groups Matouš et al., 2020.

Molecular Cyclization and Hydrogenation

Sukhorukov et al. (2008) investigated the catalytic hydrogenation of dihydrooxazines, revealing pathways to enamines and tetrahydro-2-furanamines. This research highlights the importance of hydrogenation in modifying the structure and properties of heterocyclic compounds Sukhorukov et al., 2008.

Propriétés

IUPAC Name |

[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-5-7-4-8-3-6(7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOWLISBMHWGLD-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C1CNC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@]2([C@H]1CNC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)

![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)

![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)

![ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)

![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)

![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)